molecular formula C8H13N3O2 B13077010 3-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)butanoic acid

3-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)butanoic acid

Cat. No.: B13077010
M. Wt: 183.21 g/mol
InChI Key: UVSAWUVOSZIEND-UHFFFAOYSA-N
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Description

3-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)butanoic acid ( 1518639-01-4) is a high-purity chemical compound supplied for research and development purposes. This butanoic acid derivative features a 1,2,4-triazole moiety, a privileged structure in medicinal chemistry known to contribute to a wide range of biological activities . The molecular formula is C8H13N3O2 with a molecular weight of 183.21 g/mol . Compounds containing the 1,2,4-triazole scaffold are of significant interest in pharmaceutical research and have been explored for various applications, including the development of antimicrobial and antioxidant agents , as well as potent inhibitors of biological targets such as URAT1 for the treatment of hyperuricemia and gout . Researchers value this specific molecular structure as a flexible scaffold for further exploration in structure-activity relationship (SAR) studies and the synthesis of novel bioactive molecules . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Storage & Handling: Store at 2-8°C .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

3-methyl-2-(4-methyl-1,2,4-triazol-3-yl)butanoic acid

InChI

InChI=1S/C8H13N3O2/c1-5(2)6(8(12)13)7-10-9-4-11(7)3/h4-6H,1-3H3,(H,12,13)

InChI Key

UVSAWUVOSZIEND-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NN=CN1C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing a triazole ring with a butanoic acid derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .

Scientific Research Applications

3-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Carboxylic Acid Derivatives

3-Methyl-2-(4H-1,2,4-triazol-4-yl)butanoic Acid
  • Structural Difference : Lacks the 4-methyl group on the triazole ring (4H-1,2,4-triazol-4-yl vs. 4-methyl-4H-1,2,4-triazol-3-yl).
  • Molecular weight differs slightly (C$7$H${10}$N$3$O$2$ vs. C$8$H${12}$N$3$O$2$) .
N-Substituted 2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide
  • Structural Difference : Features a thioether linkage and propanamide group instead of a carboxylic acid.
  • DFT studies on similar triazole derivatives highlight significant nonlinear optical properties due to electron-withdrawing groups .

Heterocyclic Carboxylic Acids with Varied Cores

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
  • Structural Difference : Replaces triazole with a thiazole ring containing sulfur.
  • Impact: Thiazole’s sulfur atom increases polarizability, altering electronic properties and binding interactions. The benzoic acid group provides stronger acidity (lower pKa) compared to butanoic acid .
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid
  • Structural Difference : Substitutes triazole with a benzimidazole core.
  • Impact: Benzimidazole’s fused aromatic system enhances planarity and π-π interactions, while the hydroxyethylamino group introduces additional hydrogen-bonding sites .

Pharmacologically Active Triazole Derivatives

4-[5-[(Rac)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (TT00)
  • Structural Difference: Links the 4-methyltriazole to pyridine via an ethoxy bridge instead of a butanoic acid chain.
  • Impact : The pyridine ring and ethoxy linker enhance bioavailability and CNS penetration, making TT00 suitable for stress-related disorders in veterinary applications. The absence of a carboxylic acid reduces pH-sensitive solubility but allows for hydrochloride or sulfate salt formation .
4-n-Butyl-3-(3-methylphenyl)-1H-1,2,4-triazol-5(4H)-one
  • Structural Difference : Incorporates a triazolone ring (with a ketone group) instead of a triazole.
  • However, triazolones exhibit reduced aromatic stability compared to triazoles .

Key Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
3-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)butanoic acid 1,2,4-Triazole 4-Methyl, butanoic acid ~185.2 g/mol pH-dependent solubility, salt-forming
3-Methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid 1,2,4-Triazole Unmethylated triazole, butanoic acid ~171.2 g/mol Higher polar solubility
TT00 (Pyridine-linked triazole) 1,2,4-Triazole + Pyridine Ethoxy linker, chlorophenyl-isoxazole ~428.9 g/mol CNS-penetrant, stress therapy
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Thiazole Benzoic acid ~219.3 g/mol Strong acidity (pKa ~2-3)

Biological Activity

3-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)butanoic acid (CAS No. 1518639-01-4) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their applications in medicinal chemistry, particularly in drug discovery and agrochemical development. This article reviews the biological activities associated with this specific compound, focusing on its antioxidant, antibacterial, and potential anticancer properties.

Chemical Structure

The molecular formula of this compound is C8H13N3O2C_8H_{13}N_3O_2, with a molecular weight of 183.21 g/mol. The structure features a triazole ring which is crucial for its biological activity.

Antioxidant Activity

Research has shown that triazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have been evaluated using DPPH and ABTS assays. These assays measure the ability of compounds to scavenge free radicals:

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compoundTBDTBD
Ascorbic Acid0.87TBD

The antioxidant capacity of similar triazole derivatives indicates their potential use in preventing oxidative stress-related diseases .

Antibacterial Activity

The antibacterial efficacy of triazole compounds has been extensively studied. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains provide insights into their effectiveness:

Bacterial StrainMIC (µg/mL)
E. coliTBD
S. aureusTBD
C. albicansTBD

Molecular docking studies have indicated that these compounds interact effectively with bacterial enzyme targets, showcasing high binding affinities that correlate with their antibacterial activity .

Anticancer Potential

Emerging studies suggest that triazole derivatives may possess anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation through various pathways:

  • Cell Line Studies : In vitro studies have demonstrated that certain triazole derivatives can inhibit the growth of cancer cell lines such as A431 and Jurkat.
    • IC50 Values : These values are critical in determining the potency of the compounds against cancer cells.
    • Mechanism of Action : The presence of specific functional groups within the triazole structure appears to enhance cytotoxicity.

Case Studies

A comprehensive study investigated the synthesis and biological evaluation of various triazole derivatives, including this compound. The findings highlighted:

  • Synthesis Protocol : Multi-step synthesis involving key intermediates led to the successful production of biologically active derivatives.
  • Biological Evaluation : A range of assays confirmed the antioxidant and antibacterial activities along with promising anticancer effects.

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